2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid
Description
2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid (CAS: 57332-75-9) is a bicyclic heterocyclic compound featuring an imidazothiazole core fused with a tetrahydro ring system and substituted with a 3-oxo group and an acetic acid side chain. Its molecular formula is C₇H₆N₂O₂S, with a molecular weight of 182.2 g/mol .
Structure
3D Structure
Properties
IUPAC Name |
2-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c10-5(11)3-4-6(12)9-2-1-8-7(9)13-4/h4H,1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOQXPGFAUYFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(SC2=N1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles. These intermediates can then be further modified to introduce the imidazo[2,1-b]thiazole ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups onto the thiazole ring .
Scientific Research Applications
2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid involves its interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to analogs based on core heterocyclic systems, substituents, and biological activities:
Physicochemical Properties
- Solubility : The acetic acid group in the target compound increases hydrophilicity (logP ~1–2 estimated) compared to levamisole (logP ~2.5) .
- Stability: The 3-oxo group may enhance resonance stabilization of the imidazothiazole ring, improving metabolic stability relative to non-oxygenated analogs .
Key Research Findings
- Structural-Activity Relationship (SAR) :
Biological Activity
2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid is a heterocyclic compound characterized by its unique imidazo[2,1-b]thiazole core. This compound has garnered attention due to its diverse biological activities, particularly in influencing various biochemical pathways and cellular processes.
The compound exhibits significant interactions with enzymes and proteins, notably kinases. These interactions can modulate kinase activity, impacting critical signaling pathways involved in cell growth, differentiation, and apoptosis. For instance, studies indicate that it can influence the MAPK/ERK signaling pathway, which is essential for cellular proliferation and survival.
Enzyme Interactions
- Kinases : The compound has been shown to modulate kinase activity.
- Proteases : It acts as an inhibitor by binding to active sites of proteases, preventing substrate access.
Cellular Effects
Research indicates that this compound affects various cell types by altering cell signaling pathways and gene expression. Its ability to enhance cellular resilience and metabolic efficiency has been noted in several studies.
Key Findings:
- Cell Signaling : Modulates important pathways such as MAPK/ERK.
- Gene Expression : Influences transcription factors that regulate cellular responses to stress.
Molecular Mechanism
The compound's biological effects are mediated through specific binding interactions with biomolecules. It can function as both an inhibitor and an activator depending on the context of its interactions.
Mechanistic Insights:
- Binding Affinity : Demonstrated high-affinity binding to target enzymes.
- Inhibition Types : Exhibits mixed-type inhibition against certain proteases.
Temporal and Dosage Effects
In laboratory settings, the stability of this compound under physiological conditions allows for sustained biological activity over time.
Dosage Variability:
- Low Doses : Beneficial effects such as improved cellular stress resistance.
- High Doses : Potentially cytotoxic effects observed in specific cell lines.
Metabolic Pathways
The compound is involved in several metabolic pathways through interactions with enzymes like dehydrogenases and transferases. These interactions facilitate oxidation-reduction reactions crucial for cellular metabolism.
Transport and Distribution
Transport mechanisms within cells are facilitated by specific transporters that ensure effective distribution across cellular membranes. This localization is vital for the compound's biological activity.
Subcellular Localization
The localization of this compound within specific organelles is essential for its function. Targeting signals guide its distribution within the cell.
Case Studies
Several studies have evaluated the pharmacological potential of this compound:
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Aldose Reductase Inhibition : A study compared various derivatives of thiazolidinone compounds with known aldose reductase inhibitors. It was found that certain derivatives exhibited potent inhibitory action against aldose reductase with submicromolar IC50 values .
Compound IC50 (µM) Activity Type Epalrestat 20 Standard Inhibitor Derivative 3 4 Potent Inhibitor - Cytotoxicity Evaluation : The cytotoxic effects were assessed on HepG2 cell lines where low antiproliferative activity was observed across several compounds tested .
Q & A
Basic Research Question
- In-situ monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation (e.g., thioamide intermediates in triazole synthesis) .
- Isolation and characterization : For example, in the synthesis of 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid, intermediates were isolated via precipitation in acetic acid and characterized by melting point and NMR .
- Computational modeling : DFT calculations can predict reaction pathways and intermediate stability .
How does the choice of solvent and catalyst impact the cyclization efficiency of imidazothiazole derivatives?
Advanced Research Question
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization by stabilizing transition states, while acetic acid is preferred for acid-catalyzed reactions .
- Catalyst optimization : Sodium acetate in acetic acid facilitates cyclization via deprotonation, whereas Lewis acids (e.g., ZnCl₂) may accelerate thiazole ring formation .
- Reaction time : Extended reflux (3–5 hours) is often necessary for complete cyclization, as seen in indole-thiazole hybrid syntheses .
What computational tools are recommended for predicting the pharmacological properties of derivatives?
Advanced Research Question
- ADMET prediction : Tools like SwissADME or ADMETLab assess bioavailability, toxicity, and metabolic stability .
- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., bacterial DNA gyrase or fungal CYP51) .
- QSAR modeling : Machine learning platforms (e.g., KNIME or Python-based libraries) correlate structural features (e.g., logP, H-bond donors) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
